Searches of scientific databases like PubChem do not identify any specific research applications associated with 2-Methyl-6-morpholinopyridin-3-amine. PubChem:
A broader search of scientific literature may reveal research using 2-Methyl-6-morpholinopyridin-3-amine, but without further information about the specific application or area of research, it is difficult to pinpoint relevant studies.
Given the structural features of 2-Methyl-6-morpholinopyridin-3-amine, some potential areas for future research could include:
2-Methyl-6-morpholinopyridin-3-amine is an organic compound characterized by its unique structural features, including a pyridine ring substituted with a morpholine group and an amino group. Its molecular formula is , and it has a molecular weight of 193.25 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The chemical reactivity of 2-Methyl-6-morpholinopyridin-3-amine primarily involves nucleophilic substitution and electrophilic aromatic substitution due to the presence of the amino and morpholine groups. Typical reactions include:
2-Methyl-6-morpholinopyridin-3-amine exhibits significant biological activity, particularly as a potential therapeutic agent. Studies have indicated its role as an inhibitor in various signaling pathways, making it a candidate for drug development against diseases such as cancer and neurodegenerative disorders. Its structural similarity to known inhibitors allows it to interact with specific protein targets effectively .
The synthesis of 2-Methyl-6-morpholinopyridin-3-amine can be accomplished through several methods:
The primary applications of 2-Methyl-6-morpholinopyridin-3-amine include:
Interaction studies have shown that 2-Methyl-6-morpholinopyridin-3-amine can effectively bind to various protein targets involved in disease pathways. These studies often utilize techniques such as:
Several compounds share structural similarities with 2-Methyl-6-morpholinopyridin-3-amine, highlighting its unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Morpholinopyridin-3-amine | C9H13N3O | Lacks the methyl group at position 2 |
| 2-Amino-6-methylpyridine | C6H8N2 | Simpler structure, lacks morpholine |
| 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine | C11H16N4O | Different substitution pattern |
These comparisons illustrate that while these compounds may share core structures, the presence of specific functional groups in 2-Methyl-6-morpholinopyridin-3-amine contributes to its distinct biological activity and potential therapeutic applications .
The systematic IUPAC name for this compound is 2-methyl-6-(morpholin-4-yl)pyridin-3-amine. Alternative naming conventions include:
The structural formula emphasizes the pyridine core substituted with a methyl group at position 2, an amine group at position 3, and a morpholine moiety at position 6 (Figure 1).
This compound is cataloged across major chemical databases with the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 221159-08-6 | |
| PubChem CID | 67208562 | |
| ChemSpider ID | 240779 | |
| MDL Number | MFCD11849888 | |
| EC Number | Not formally assigned | — |
2-Methyl-6-morpholinopyridin-3-amine belongs to two distinct classes of heterocyclic systems:
This hybrid structure combines aromatic (pyridine) and non-aromatic (morpholine) heterocycles, enabling unique electronic and steric properties.
NC1=CC=C(N2CCOCC2)N=C1C InChI=1S/C10H15N3O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7,11H2,1H3 FMQLZXUYWSZEGU-UHFFFAOYSA-N While crystallographic data (e.g., bond lengths, angles) are not explicitly reported in the provided sources, the compound’s planar pyridine ring and chair-conformation morpholine group can be inferred from analogous structures. Key spectroscopic features include:
The molecule contains three critical functional groups:
The compound lacks chiral centers due to the symmetric substitution pattern of the morpholine ring and the planar pyridine core. No stereoisomers are reported.
2-Methyl-6-morpholinopyridin-3-amine presents as a solid at room temperature [1]. While specific appearance characteristics for this compound are not extensively documented, related morpholinopyridine derivatives typically appear as crystalline solids with colors ranging from white to light yellow [2] [3]. The compound is hygroscopic in nature, similar to other morpholine-containing compounds, which means it readily absorbs moisture from the atmosphere [1] [4].
The structural features of 2-Methyl-6-morpholinopyridin-3-amine contribute significantly to its physical state. The presence of the morpholine ring enhances solubility and bioavailability, while the methyl group at position 2 plays a crucial role in target specificity [6]. The compound's heterocyclic structure, incorporating both pyridine and morpholine rings, creates a stable molecular framework that maintains its solid state under standard conditions.
2-Methyl-6-morpholinopyridin-3-amine exhibits enhanced water solubility due to the presence of the morpholine ring [6]. The morpholine moiety is entirely miscible with water [4], which significantly improves the overall aqueous solubility of the compound compared to non-morpholine analogs. This enhanced solubility is attributed to the ether oxygen and nitrogen atoms in the morpholine ring, which can form hydrogen bonds with water molecules [7].
The compound's solubility in water is further influenced by pH conditions. Morpholine-containing compounds typically show pH-dependent solubility behavior, with increased solubility under acidic conditions due to protonation of the amine groups [4] [8]. The amino group at position 3 provides additional hydrogen bonding opportunities, further enhancing water solubility [6].
2-Methyl-6-morpholinopyridin-3-amine demonstrates good solubility in polar organic solvents. Based on structural similarity to related compounds, it is expected to be soluble in:
The compound shows restricted solubility in alkaline aqueous solutions, a characteristic behavior observed in morpholine derivatives [4]. This phenomenon is attributed to the basic nature of the morpholine nitrogen and its interaction with hydroxide ions.
While direct experimental log P values for 2-Methyl-6-morpholinopyridin-3-amine are not available in the literature, structural analysis and comparison with related compounds provide valuable insights. The closely related 6-methyl-3-morpholinopyridin-2-amine isomer exhibits a log P value of 1.455 [9], suggesting that 2-Methyl-6-morpholinopyridin-3-amine would have a similar lipophilicity profile.
The 5-bromo-6-(4-morpholinyl)-3-pyridinamine analog shows a log P of 1.47 [10], further supporting the moderate lipophilicity range for morpholinopyridine derivatives. In contrast, the non-methylated 6-morpholinopyridin-3-amine shows a significantly lower log P of -0.30 [11], indicating the substantial impact of methyl substitution on lipophilicity.
The lipophilicity of 2-Methyl-6-morpholinopyridin-3-amine is influenced by several structural factors:
Based on structural considerations and related compound data, the estimated log P range for 2-Methyl-6-morpholinopyridin-3-amine is approximately 1.0 to 1.5, indicating moderate lipophilicity suitable for biological applications.
For 2-Methyl-6-morpholinopyridin-3-amine, additional signals would be expected for the methyl group at approximately δ 2.5-2.7 ppm.
The IR spectrum of 2-Methyl-6-morpholinopyridin-3-amine would exhibit characteristic absorption bands for amine functional groups [12]:
Additional characteristic bands would include C-O stretching from the morpholine ring and aromatic C=C and C=N stretching from the pyridine system.
Mass spectrometric analysis would show the molecular ion peak at m/z 194 corresponding to [M+H]⁺. Related compounds show similar fragmentation patterns, with the 6-morpholinopyridin-3-amine analog showing m/z 180.08 [2]. Common fragmentation would involve loss of the morpholine ring or cleavage around the pyridine-morpholine bond.
The UV-Vis spectrum would exhibit absorption bands characteristic of the pyridine chromophore, typically showing absorption maxima in the 250-280 nm region. The morpholine ring would contribute minimal UV absorption, while the extended conjugation through the aromatic system would determine the primary absorption characteristics. The compound would likely show moderate UV absorption suitable for analytical detection and quantification.
| Property Category | Key Characteristics | Values/Ranges |
|---|---|---|
| Physical State | Solid, crystalline, hygroscopic | Room temperature stable |
| Water Solubility | Enhanced by morpholine ring | Significantly improved vs. analogs |
| Organic Solubility | Good in polar solvents | Ethanol, methanol, DMSO |
| Log P | Moderate lipophilicity | Estimated 1.0-1.5 |
| NMR Features | Characteristic pyridine/morpholine | Multiple distinct regions |
| IR Absorption | Primary amine bands | 3400-3250 cm⁻¹ (N-H stretch) |
| UV Absorption | Pyridine chromophore | 250-280 nm region |